molecular formula C21H24O7 B1208146 Renealtin A

Renealtin A

Cat. No. B1208146
M. Wt: 388.4 g/mol
InChI Key: LAISPMSUAQZCQJ-FIKMYACPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Renealtin A is a natural product found in Renealmia alpinia with data available.

Scientific Research Applications

Discovery and Structural Analysis

Renealtin A, a diarylheptanoid isolated from the seeds of the Brazilian medicinal plant Renealmia exaltata, is notable for containing a tetrahydrofuran ring. It represents the first example of naturally occurring diarylheptanoids with this unique structural feature (Sekiguchi et al., 2002). Additionally, the first asymmetric synthesis of Renealtin A has been achieved, demonstrating an efficient process for its preparation (Katoh et al., 2006).

Biological Activities

While Renealtin A has not been the subject of extensive biological studies, its isolation from Renealmia species, which are known for various pharmacological activities, suggests potential applications in drug discovery and medicinal chemistry. For instance, Renealmia thyrsoidea, a related species, has been shown to contain leishmanicidal compounds and potent PPARγ activators, indicating possible immunomodulatory properties (Cabanillas et al., 2014).

Synthesis and Derivative Studies

The synthesis of Renealtin A and its derivatives has been an area of interest due to its unique structure. An efficient synthesis utilizing a δ-lactone intermediate has been described, which could facilitate further studies into its biological activities (Sabitha et al., 2007). Additionally, Renealtin A has been identified in other plants like Amomum kravanh, suggesting a broader occurrence and potential for pharmacological exploration (Yin et al., 2013).

properties

Product Name

Renealtin A

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

IUPAC Name

2-[(2R,4R,5R)-4-hydroxy-5-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-yl]-1-(4-hydroxy-3-methoxyphenyl)ethanone

InChI

InChI=1S/C21H24O7/c1-26-19-7-12(3-5-15(19)22)8-21-18(25)11-14(28-21)10-17(24)13-4-6-16(23)20(9-13)27-2/h3-7,9,14,18,21-23,25H,8,10-11H2,1-2H3/t14-,18+,21+/m0/s1

InChI Key

LAISPMSUAQZCQJ-FIKMYACPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H]2[C@@H](C[C@@H](O2)CC(=O)C3=CC(=C(C=C3)O)OC)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CC2C(CC(O2)CC(=O)C3=CC(=C(C=C3)O)OC)O)O

synonyms

renealtin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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